molecular formula C8H14N2O B056419 2-Cyano-5-methylhexanamide CAS No. 121064-29-7

2-Cyano-5-methylhexanamide

Cat. No.: B056419
CAS No.: 121064-29-7
M. Wt: 154.21 g/mol
InChI Key: ZGVLTFODASFPCN-UHFFFAOYSA-N
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Description

2-Cyano-5-methylhexanamide (IUPAC name: this compound) is a substituted amide featuring a six-carbon backbone with a cyano (-CN) group at position 2 and a methyl (-CH₃) branch at position 4. Its molecular formula is C₈H₁₄N₂O, with an average molecular mass of 154.213 g/mol and a monoisotopic mass of 154.110613 g/mol .

Properties

CAS No.

121064-29-7

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyano-5-methylhexanamide

InChI

InChI=1S/C8H14N2O/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-4H2,1-2H3,(H2,10,11)

InChI Key

ZGVLTFODASFPCN-UHFFFAOYSA-N

SMILES

CC(C)CCC(C#N)C(=O)N

Canonical SMILES

CC(C)CCC(C#N)C(=O)N

Synonyms

Hexanamide, 2-cyano-5-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups
This compound C₈H₁₄N₂O 154.21 Cyano (C-2), methyl (C-5), amide (C-6)
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano (C-2), methylamino carbonyl (N)

Key Differences :

Chain Length: The hexanamide backbone (6 carbons) in this compound provides greater hydrophobicity compared to the shorter acetamide backbone (2 carbons) in 2-cyano-N-[(methylamino)carbonyl]acetamide.

In contrast, the hexanamide’s methyl group at C-5 enhances lipophilicity without significantly altering electronic properties.

Molecular Weight : The hexanamide’s higher molecular weight (154 vs. 141 g/mol) may influence solubility and diffusion rates in biological systems.

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